2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate
CAS No.: 1363383-12-3
Cat. No.: VC0171738
Molecular Formula: C14H20N2O4
Molecular Weight: 280.324
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1363383-12-3 |
|---|---|
| Molecular Formula | C14H20N2O4 |
| Molecular Weight | 280.324 |
| IUPAC Name | 2-O-tert-butyl 6-O-methyl 3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate |
| Standard InChI | InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)15-7-8-16-10(9-15)5-6-11(16)12(17)19-4/h5-6H,7-9H2,1-4H3 |
| Standard InChI Key | COCKREWRKXYGFL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN2C(=CC=C2C(=O)OC)C1 |
Introduction
While this specific reaction describes the reduction of a different but structurally related compound, it illustrates common methodologies employed with heterocyclic dicarboxylates. Such synthetic approaches could be modified for the preparation of 2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate.
Recent research has highlighted the importance of reaction conditions in heterocyclic synthesis. Particularly noteworthy is the finding that solvent moisture content can significantly influence the outcome of reactions forming fused heterocyclic assemblies . This suggests that precise control of reaction parameters would be crucial in the successful preparation of our target compound, with special attention to solvent selection, temperature, and moisture levels.
Chemical Reactivity
The reactivity of 2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate is largely defined by its structural features: the heterocyclic core and the two distinct ester functionalities. These structural elements suggest several characteristic reaction pathways that would be expected for this compound.
The pyrrolo[1,2-a]pyrazine core represents a nitrogen-containing heterocyclic system that may participate in various reactions typical of such structures. The partially hydrogenated nature of the ring system (indicated by the 1H,2H,3H,4H designation) suggests the presence of sp³ hybridized carbon centers, which influences the compound's conformational flexibility and reactivity patterns compared to fully aromatic analogs.
The two ester groups present in the molecule offer significant opportunities for chemical transformations. These include:
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Hydrolysis reactions: Both ester groups can undergo hydrolysis under acidic or basic conditions, though typically at different rates due to the steric differences between the tert-butyl and methyl groups. The tert-butyl ester is particularly susceptible to selective cleavage under mild acidic conditions, a property often exploited in synthetic strategies requiring orthogonal protection.
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Reduction reactions: As demonstrated with related compounds, lithium aluminum hydride can be used to reduce ester functionalities to alcohols . The differential steric environment of the two ester groups may allow for selective reduction under controlled conditions.
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Transesterification: The ester groups may participate in transesterification reactions with other alcohols under appropriate catalytic conditions, potentially allowing for the synthesis of various derivatives with modified ester functionalities.
Studies on related pyrrolopyrazine derivatives suggest that these compounds can also participate in various coupling reactions and functional group transformations, expanding their utility in the synthesis of more complex molecular architectures . The heterocyclic core may also serve as a site for electrophilic or nucleophilic substitution reactions, depending on the electronic distribution within the ring system.
Applications and Significance
2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate and structurally related compounds have potential applications across multiple scientific disciplines, particularly in medicinal chemistry and materials science.
In the field of medicinal chemistry, heterocyclic compounds containing the pyrazine motif have demonstrated diverse biological activities. Related pyrrolopyrazine derivatives have been investigated for their potential utility as pharmaceutical agents. The presence of the fused heterocyclic system in our target compound provides a rigid scaffold that can be strategically modified to explore structure-activity relationships in drug discovery programs.
The distinctive structural features of this compound make it valuable as:
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A synthetic intermediate in the preparation of more complex bioactive molecules
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A scaffold for medicinal chemistry exploration, particularly for developing compounds with specific receptor interactions
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A building block for the synthesis of libraries of compounds for high-throughput screening
In materials science, pyrazine-containing heterocycles have gained attention for their potential applications in organic electronics. As noted in the literature, "pyrazine is an important molecular scaffold employed in organic optoelectronic materials" . The electronic properties of the pyrrolo[1,2-a]pyrazine core may contribute to interesting optical and electronic characteristics that could be exploited in the development of:
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Organic light-emitting diodes (OLEDs)
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Photovoltaic materials
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Semiconductor components
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Sensors and detectors
The presence of two different ester groups (tert-butyl and methyl) in our target compound provides opportunities for selective chemical modifications, enabling the creation of diverse derivatives with tailored properties for specific applications. This structural versatility enhances its value as a platform for both academic research and potential industrial applications.
Analytical Characteristics
The identification and characterization of 2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate typically involve a combination of spectroscopic and analytical techniques that provide detailed structural information. While specific analytical data for this compound is limited in the search results, the expected characteristics can be inferred from its structural features.
Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary method for structural elucidation and purity assessment. For this compound, ¹H NMR would reveal characteristic signals for:
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The tert-butyl group (typically a strong singlet around 1.4-1.5 ppm)
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The methyl ester group (singlet around 3.7-3.9 ppm)
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The partially hydrogenated pyrrolopyrazine ring system (complex multiplets in the aliphatic and aromatic regions)
¹³C NMR would provide additional structural confirmation, with signals corresponding to the carbonyl carbons of the ester groups (typically around 165-175 ppm), the quaternary carbon of the tert-butyl group (around 80-85 ppm), and various carbon environments within the heterocyclic framework.
Mass spectrometry would be valuable for molecular weight confirmation and structural analysis. For related compounds, characteristic mass spectral patterns have been documented, with molecular ion peaks and fragmentation patterns reflecting the structural components . For our target compound, fragmentation pathways might include loss of the tert-butyl group and cleavage patterns characteristic of ester functionalities.
Infrared (IR) spectroscopy would reveal absorption bands characteristic of the functional groups present, particularly:
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Ester carbonyl stretching (typically around 1700-1750 cm⁻¹)
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C-O stretching vibrations of the ester groups
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C-H stretching patterns for the alkyl groups
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Ring vibrations associated with the heterocyclic system
Additional analytical techniques that would be useful for full characterization include:
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UV-Visible spectroscopy to assess electronic transitions
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X-ray crystallography for definitive structural confirmation if crystalline material is available
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Elemental analysis to confirm the empirical formula
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High-performance liquid chromatography (HPLC) for purity assessment
These analytical approaches collectively provide comprehensive structural information, enabling confident identification and characterization of the compound for research applications.
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